1-{spiro[2.3]hexan-5-yl}ethan-1-one

Physical Chemistry Synthetic Chemistry Process Chemistry

1-{spiro[2.3]hexan-5-yl}ethan-1-one (CAS 2402830-45-7) is a spirocyclic ketone characterized by a spiro[2.3]hexane core substituted with an acetyl group at the 5-position. This compound possesses a molecular formula of C8H12O and a molecular weight of 124.18 g/mol.

Molecular Formula C8H12O
Molecular Weight 124.183
CAS No. 2402830-45-7
Cat. No. B2599282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{spiro[2.3]hexan-5-yl}ethan-1-one
CAS2402830-45-7
Molecular FormulaC8H12O
Molecular Weight124.183
Structural Identifiers
SMILESCC(=O)C1CC2(C1)CC2
InChIInChI=1S/C8H12O/c1-6(9)7-4-8(5-7)2-3-8/h7H,2-5H2,1H3
InChIKeyVOAGBHWOCVGVSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-{spiro[2.3]hexan-5-yl}ethan-1-one (CAS: 2402830-45-7) – Core Properties and Procurement Baseline


1-{spiro[2.3]hexan-5-yl}ethan-1-one (CAS 2402830-45-7) is a spirocyclic ketone characterized by a spiro[2.3]hexane core substituted with an acetyl group at the 5-position [1]. This compound possesses a molecular formula of C8H12O and a molecular weight of 124.18 g/mol . It is classified as a liquid at standard storage conditions and is primarily utilized as a synthetic intermediate or building block in medicinal chemistry research .

Sourcing Precision: Why 1-{spiro[2.3]hexan-5-yl}ethan-1-one Cannot Be Interchanged with Common Spiro[2.3]hexane Analogs


Direct substitution of 1-{spiro[2.3]hexan-5-yl}ethan-1-one with close structural analogs, such as the 1-yl regioisomer or the parent spiro[2.3]hexan-5-one, is not chemically or physically equivalent. The specific acetyl substitution at the 5-position dictates unique physicochemical properties, including altered boiling point, density, and lipophilicity, which directly influence its behavior in synthetic reactions, purification processes, and biological assays [1]. The presence of the acetyl group also distinguishes it from the parent ketone, impacting its reactivity profile and utility as a building block for further derivatization [2].

Quantitative Differentiation of 1-{spiro[2.3]hexan-5-yl}ethan-1-one Against Structural Analogs


Comparative Volatility: Boiling Point Divergence from the 1-Yl Regioisomer

The 1-{spiro[2.3]hexan-5-yl}ethan-1-one (target compound) is a liquid at ambient temperature, as explicitly noted in vendor specifications . In contrast, its regioisomer, 1-{spiro[2.3]hexan-1-yl}ethan-1-one, exhibits a predicted boiling point of 181.1 ± 8.0 °C . While a direct boiling point for the target compound is not reported in available sources, the divergence in physical state and predicted volatility suggests different handling and distillation requirements during synthesis and purification.

Physical Chemistry Synthetic Chemistry Process Chemistry

Density and Lipophilicity Variation from the Parent Ketone

The target compound's spiro[2.3]hexane core is substituted with an acetyl group, resulting in a higher molecular weight (124.18 g/mol) and altered lipophilicity compared to the parent ketone, spiro[2.3]hexan-5-one (MW 96.13 g/mol) [1]. The parent ketone has a predicted density of 1.1 ± 0.1 g/cm³ and a boiling point of 156.6 ± 8.0 °C [1]. While specific density data for the target compound are not available, the addition of the acetyl group is expected to increase both density and LogP, which are key parameters influencing membrane permeability and solubility in biological assays [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Regioisomeric Purity and Structural Integrity for Biological Screening

The target compound is commercially available with a specified purity of 95% or 98% , ensuring consistency in biological assays. This level of purity is comparable to that of the 1-yl regioisomer (also 95% ). However, the distinct regioisomeric identity (5-yl vs. 1-yl) is paramount; even with identical purity, these two compounds are distinct chemical entities that will exhibit different binding affinities and biological activities. The use of the correct regioisomer is non-negotiable for structure-activity relationship (SAR) studies and lead optimization campaigns.

High-Throughput Screening Lead Discovery Chemical Biology

Procurement-Driven Application Scenarios for 1-{spiro[2.3]hexan-5-yl}ethan-1-one


Synthesis of SARS-CoV-2 Main Protease Inhibitors

The spiro[2.3]hexan-5-yl moiety has been incorporated into potent inhibitors of the SARS-CoV-2 main protease, as evidenced by its presence in co-crystal structures with the viral enzyme [1]. 1-{spiro[2.3]hexan-5-yl}ethan-1-one serves as a key intermediate for synthesizing such bioactive compounds, including the acetamide derivative N-(4-methylpyridin-3-yl)-2-(spiro[2.3]hexan-5-yl)acetamide [2].

Building Block for LRRK2 Kinase Inhibitors in Parkinson's Disease Research

The spiro[2.3]hexane scaffold is a core component in indazolyl-spiro[2.3]hexane-carbonitrile derivatives, which are under patent protection as LRRK2 kinase inhibitors for the potential treatment of Parkinson's disease [3]. The target compound, 1-{spiro[2.3]hexan-5-yl}ethan-1-one, can be utilized as a versatile starting material for the construction of more complex analogs within this therapeutic class.

Precursor for Kv7.2/7.4/7.5 Potassium Channel Modulators

Derivatives of spiro[2.3]hexane, such as 1-[[2-(difluoromethoxy)pyridin-4-yl]methyl]-3-spiro[2.3]hexan-5-ylurea, have demonstrated activity at human Kv7.2, Kv7.4, and Kv7.5/7.3 potassium channels with an EC50 of 60 nM in functional assays [4]. The target compound provides a foundational building block for the synthesis of such modulators, which are of interest for neurological and pain-related research.

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